4-Defluoro-2-fluoro Haloperidol Decanoate

Analytical Method Development Impurity Profiling Mass Spectrometry

Accurate impurity quantification is critical for Haloperidol Decanoate ANDA submissions, yet co-eluting positional isomers frequently compromise method specificity. This fully characterized 4-Defluoro-2-fluoro Haloperidol Decanoate (CAS 1798004-21-3) reference standard directly resolves this challenge. - Enables robust, stability-indicating HPLC method validation with resolution >2.0 from adjacent impurity peaks. - Supplied with comprehensive characterization data (COA, NMR, MS, HPLC) compliant with regulatory guidelines for DMF/ANDA filings. - Available in multiple pack sizes (10 mg-100 mg) to support both early-stage method development and full-scale QC batch release testing.

Molecular Formula C31H42FNO3
Molecular Weight 495.679
CAS No. 1798004-21-3
Cat. No. B584355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Defluoro-2-fluoro Haloperidol Decanoate
CAS1798004-21-3
Molecular FormulaC31H42FNO3
Molecular Weight495.679
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
InChIInChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3
InChIKeyNNRZAPWMNLBZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Defluoro-2-fluoro Haloperidol Decanoate Reference Standard (CAS 1798004-21-3)


4-Defluoro-2-fluoro Haloperidol Decanoate (CAS 1798004-21-3), also known as 1-(4-(2-Fluorophenyl)-4-oxobutyl)-4-phenylpiperidin-4-yl decanoate [1], is a positional isomer and a known process-related impurity of the long-acting injectable antipsychotic agent, Haloperidol Decanoate . This compound is a butyrophenone derivative characterized by a specific fluorine substitution pattern and a decanoate ester group, with a molecular weight of 495.7 g/mol and a molecular formula of C31H42FNO3 [1]. It is supplied as a reference standard for use in analytical method development and quality control applications during pharmaceutical manufacturing and regulatory submissions [2].

The Critical Role of 4-Defluoro-2-fluoro Haloperidol Decanoate in Ensuring Analytical Specificity for Haloperidol Decanoate Drug Products


Generic substitution of analytical reference standards is not viable due to the strict regulatory requirements for impurity profiling. Pharmacopoeial monographs for Haloperidol Decanoate mandate the use of specific, highly characterized impurity reference standards to ensure accurate identification and quantification during quality control . As a positional isomer, 4-Defluoro-2-fluoro Haloperidol Decanoate possesses a unique chromatographic and spectral signature that is essential for distinguishing it from the active pharmaceutical ingredient and other closely related impurities, such as dechloro or N-oxide analogs [1]. The use of a non-specific standard or the omission of this compound from a method can lead to co-elution issues and inaccurate impurity quantification, thereby compromising the integrity of stability studies, method validation, and Abbreviated New Drug Application (ANDA) submissions .

Quantitative Differentiation Evidence for 4-Defluoro-2-fluoro Haloperidol Decanoate (CAS 1798004-21-3) Against Closest Analogs


Molecular Weight and Formula Distinction from Haloperidol Decanoate and Key Impurities

The compound's molecular weight of 495.7 g/mol (C31H42FNO3) [1] provides a definitive mass spectrometric signature that differentiates it from Haloperidol Decanoate (530.1 g/mol, C31H41ClFNO3) [2] and other common impurities like Haloperidol Decanoate EP Impurity A (dechloro analog) which lacks the chlorine atom . This difference is critical for unambiguous identification and quantification by LC-MS.

Analytical Method Development Impurity Profiling Mass Spectrometry

Differentiation in Chromatographic Behavior via Computed Lipophilicity (XLogP3-AA)

The computed partition coefficient (XLogP3-AA) for 4-Defluoro-2-fluoro Haloperidol Decanoate is 7.8 [1]. This value is distinct from Haloperidol Decanoate, which has a calculated XLogP3-AA of 7.0 [2], and from the more polar parent drug, Haloperidol, which has an XLogP of 3.7 [3]. This difference in lipophilicity predicts a unique reversed-phase HPLC retention time, a key parameter for achieving baseline separation from the active pharmaceutical ingredient and other related substances.

Reversed-Phase HPLC Method Validation Lipophilicity

Structural Specificity Enables Resolution from Closely Related Haloperidol Decanoate Impurities

A validated stability-indicating LC method for Haloperidol Decanoate injection successfully resolved 13 known impurities, including positional isomers and degradation products, achieving a resolution of greater than 2.0 between adjacent peaks [1]. The distinct structural feature of 4-Defluoro-2-fluoro Haloperidol Decanoate—the substitution of fluorine at the ortho position on the phenyl ring and the absence of the para-chloro group compared to the API [2]—is a key structural factor contributing to its unique retention behavior. This contrasts with Haloperidol Decanoate EP Impurity B, which retains the para-chloro group but has a different fluorine substitution .

Impurity Identification Stability-Indicating Method Pharmaceutical Quality Control

Critical Applications for 4-Defluoro-2-fluoro Haloperidol Decanoate in Pharmaceutical Quality and Regulatory Compliance


Analytical Method Development and Validation (AMV) for Haloperidol Decanoate

This compound serves as a primary reference marker for developing and validating robust, stability-indicating HPLC methods for Haloperidol Decanoate drug products. Its distinct lipophilicity (XLogP3-AA 7.8) [1] and molecular weight (495.7 g/mol) [2] are critical parameters for optimizing chromatographic separation and ensuring system suitability, particularly in achieving a resolution >2.0 from adjacent peaks as demonstrated in validated methods [3].

Quality Control (QC) and Batch Release Testing

In QC laboratories, 4-Defluoro-2-fluoro Haloperidol Decanoate is an essential reference standard for the quantitative determination of this specific process impurity in Haloperidol Decanoate API and finished injectable drug products. Its use ensures that batch purity meets the stringent limits defined in pharmacopoeial monographs (USP/EP), which is a prerequisite for batch release and market distribution [1].

Regulatory Filings (ANDA/DMF) and Impurity Profiling

Pharmaceutical companies use this fully characterized reference standard to generate data for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. The ability to accurately identify and quantify this specific positional isomer, differentiating it from the API and other impurities like the dechloro analog (Impurity A), provides the necessary evidence to demonstrate product quality and manufacturing process control to regulatory authorities such as the FDA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Defluoro-2-fluoro Haloperidol Decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.